
Ethyl-7-Chlor-3-methyl-1-benzofuran-2-carboxylat
Übersicht
Beschreibung
Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate is a chemical compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of an ethyl ester group, a chlorine atom at the 7th position, and a methyl group at the 3rd position on the benzofuran ring
Wissenschaftliche Forschungsanwendungen
Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly in the development of anti-inflammatory and anticancer drugs.
Biological Studies: The compound is studied for its biological activities, including antimicrobial and antiviral properties.
Chemical Research: It serves as a model compound for studying the reactivity and properties of benzofuran derivatives.
Wirkmechanismus
Target of Action
Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate is a benzofuran derivative . Benzofuran compounds are known to have a broad range of biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . .
Mode of Action
Benzofuran derivatives are known to interact with various biological targets, leading to changes in cellular processes . The specific interactions of Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate with its targets remain to be elucidated.
Biochemical Pathways
Benzofuran derivatives are known to affect a variety of biochemical pathways due to their broad range of biological activities .
Result of Action
Benzofuran derivatives are known to have a variety of biological effects, including anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Biochemische Analyse
Biochemical Properties
Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with high affinity to certain receptors, influencing their activity. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which stabilize the compound within the active site of the enzyme or receptor .
Cellular Effects
Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate affects various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound can inhibit cell proliferation by modulating signaling pathways such as the MAPK/ERK pathway. Additionally, it can alter gene expression profiles, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis .
Molecular Mechanism
The molecular mechanism of action of Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate involves its binding interactions with biomolecules. It can act as an enzyme inhibitor, blocking the activity of enzymes critical for cell survival. This inhibition can lead to the accumulation of substrates and a decrease in the production of essential metabolites. Furthermore, the compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate is relatively stable under standard laboratory conditions, but it may degrade over extended periods, leading to a reduction in its efficacy .
Dosage Effects in Animal Models
The effects of Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer activities. At high doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing significant harm .
Metabolic Pathways
Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation. The compound can undergo phase I and phase II metabolic reactions, leading to the formation of various metabolites. These metabolic processes can affect the compound’s activity and toxicity, as well as its overall pharmacokinetic profile .
Transport and Distribution
Within cells and tissues, Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in specific cellular compartments. For example, the compound may be actively transported into cells via specific transporters, where it can exert its biological effects .
Subcellular Localization
The subcellular localization of Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate is an important factor in determining its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can affect the compound’s ability to interact with its target biomolecules and exert its biological effects .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate typically involves the following steps:
Formation of the Benzofuran Ring: The benzofuran ring can be synthesized through various methods, including the cyclization of o-hydroxyaryl ketones with appropriate reagents.
Introduction of the Chlorine Atom: Chlorination can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.
Esterification: The carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reagent addition.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like sodium azide or primary amines in the presence of a base.
Major Products
Oxidation: Formation of 7-chloro-3-methyl-1-benzofuran-2-carboxylic acid.
Reduction: Formation of 7-chloro-3-methyl-1-benzofuran-2-methanol.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate can be compared with other benzofuran derivatives such as:
Ethyl 7-chloro-1-benzofuran-2-carboxylate: Lacks the methyl group at the 3rd position, which may affect its biological activity and reactivity.
Ethyl 3-methyl-1-benzofuran-2-carboxylate: Lacks the chlorine atom, which may result in different chemical and biological properties.
Ethyl 7-chloro-3-methyl-1-benzofuran-2-acetate: Has an acetate group instead of a carboxylate, which can influence its solubility and reactivity.
The presence of the chlorine atom and the specific positioning of the methyl group in Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate make it unique in terms of its chemical reactivity and potential biological activities.
Eigenschaften
IUPAC Name |
ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-3-15-12(14)10-7(2)8-5-4-6-9(13)11(8)16-10/h4-6H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNDYZIICZTLMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)C(=CC=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60368375 | |
| Record name | Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32565-17-6 | |
| Record name | Ethyl 7-chloro-3-methyl-1-benzofuran-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60368375 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,4-Dichloro-6-methylpyrido[3,2-d]pyrimidine](/img/structure/B1361856.png)

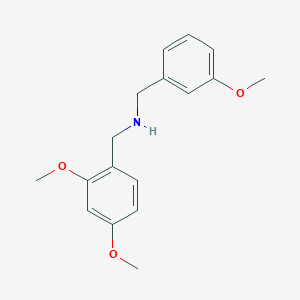
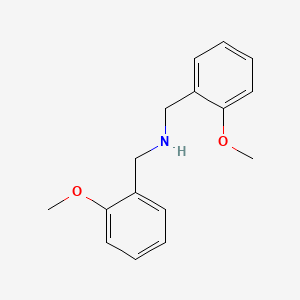

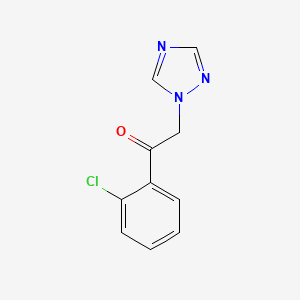
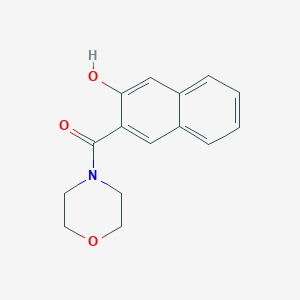
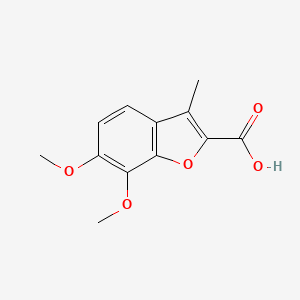



![4-[(E)-2-(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-diazenyl]benzoic acid](/img/structure/B1361876.png)


